Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside is a natural product found in Strychnos erichsonii and Capparis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949902
InChI: InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3
SMILES:
Molecular Formula: C13H18O8
Molecular Weight: 302.28 g/mol

Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside

CAS No.:

Cat. No.: VC17949902

Molecular Formula: C13H18O8

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside -

Specification

Molecular Formula C13H18O8
Molecular Weight 302.28 g/mol
IUPAC Name 2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3
Standard InChI Key LWEHRPZXRYZMDC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Introduction

4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside, also known as Isotachioside, is a monosaccharide derivative consisting of 2-methoxybenzene-1,4-diol attached to a beta-D-glucopyranosyl moiety. This compound has been identified in various plant species and exhibits interesting chemical and biological properties.

Biological and Pharmacological Aspects

While specific biological activities of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside are not extensively documented, compounds with similar structures often exhibit antioxidant properties. For instance, related glucopyranosides have shown antioxidant activity, which could suggest potential health benefits .

Occurrence and Synthesis

This compound has been reported in plants such as Strychnos erichsonii and Capparis species . The synthesis of such glucopyranosides typically involves glycosylation reactions, where a sugar moiety is attached to an aglycone, in this case, 4-hydroxy-2-methoxyphenol.

Table 2: Occurrence and Synthesis Overview

AspectDescription
OccurrenceFound in Strychnos erichsonii and Capparis species
SynthesisTypically involves glycosylation reactions

Future Research Directions

  • Biological Activity Assessment: Investigate antioxidant, anti-inflammatory, and other potential biological activities.

  • Synthetic Method Optimization: Develop efficient and cost-effective synthesis methods to facilitate large-scale production.

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties to assess potential therapeutic applications.

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